molecular formula C10H15N3O B6632438 (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide

Cat. No.: B6632438
M. Wt: 193.25 g/mol
InChI Key: OVEZVGUYWMDPRO-SECBINFHSA-N
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Description

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is a chemical compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a butanamide backbone, and a pyridine ring substituted with a methyl group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and 2-aminobutanoic acid.

    Amidation Reaction: The amino group of 2-aminobutanoic acid reacts with the carboxylic acid group to form the amide bond. This reaction is often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-N-(5-fluoropyridin-3-yl)butanamide
  • (2R)-2-amino-N-(5-chloropyridin-3-yl)butanamide
  • (2R)-2-amino-N-(5-bromopyridin-3-yl)butanamide

Uniqueness

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide is unique due to the presence of the methyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents.

Properties

IUPAC Name

(2R)-2-amino-N-(5-methylpyridin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-9(11)10(14)13-8-4-7(2)5-12-6-8/h4-6,9H,3,11H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZVGUYWMDPRO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC1=CN=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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